Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate
Description
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3 |
InChI Key |
OIBMBQPUBDMQED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Zinc-Mediated Conjugate Addition
The most widely reported method for synthesizing trifluorophenyl-substituted β-ketoesters involves a zinc-mediated conjugate addition. Although the cited examples focus on 2,4,5-trifluorophenyl analogs, the methodology is directly transferable to the 2,4,6-isomer with minor adjustments.
General Procedure :
-
Substrate Activation : 2,4,6-Trifluorophenylacetonitrile is stirred with activated zinc in tetrahydrofuran (THF) to generate a nucleophilic zinc enolate.
-
Alkylation : Ethyl α-bromoacetate is added dropwise, facilitating a conjugate addition to form the β-ketoester intermediate.
-
Work-Up : The reaction is quenched with sodium hydroxide, acidified with HCl, and purified via recrystallization.
Example Conditions :
β-Ketoester Formation via Meldrum’s Acid
An alternative route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the β-ketoester backbone. This method avoids hazardous zinc and is scalable for industrial applications.
Stepwise Synthesis :
-
Activation of Carboxylic Acid : 2,4,6-Trifluorophenylacetic acid is treated with 1,1'-carbonyldiimidazole (CDI) in THF to form an acyl imidazole intermediate.
-
Condensation with Meldrum’s Acid : The intermediate reacts with Meldrum’s acid at 50°C to yield a stabilized adduct.
-
Transesterification : The adduct is refluxed in methanol, cleaving the dioxane ring to produce the β-ketoester.
Optimized Parameters :
-
Reaction Time : 4 hours (condensation) + overnight (transesterification)
Reaction Conditions and Optimization
Solvent and Temperature Effects
Both THF and methanol are critical solvents:
-
THF : Enhances zinc enolate stability during conjugate additions.
-
Methanol : Facilitates transesterification in Meldrum’s acid route.
Temperature Sensitivity :
Catalytic and Stoichiometric Considerations
-
Zinc Purity : Activated zinc (dust or granules) ensures complete enolate formation. Lower zinc quality reduces yields by 15–20%.
-
Base Selection : Sodium hydroxide is preferred over potassium carbonate for work-up due to milder pH control.
Industrial Production Scalability
Continuous Flow Reactors
While not explicitly documented for the 2,4,6-trifluorophenyl variant, continuous flow systems are cited for analogous β-ketoesters. Benefits include:
Purification Techniques
-
Recrystallization : Cold hexane/ethyl acetate mixtures achieve >98% purity.
-
Chromatography : Reserved for high-value pharmaceutical intermediates due to cost.
Comparative Analysis of Methods
| Parameter | Zinc-Mediated Route | Meldrum’s Acid Route |
|---|---|---|
| Yield | 69–70% | 75% |
| Purity | 98% | 95–98% |
| Hazardous Reagents | Zinc, THF | CDI, Meldrum’s acid |
| Scalability | Moderate | High |
| Reaction Time | 2–4 hours | 8–12 hours |
Challenges and Mitigation Strategies
By-Product Formation
Fluorine-Specific Considerations
The electron-withdrawing nature of fluorine substituents (2,4,6- vs. 2,4,5-) may alter:
-
Reaction Kinetics : Faster enolate formation but slower alkylation.
-
Purification Needs : Higher crystallinity due to symmetrical substitution.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(2,4,6-trifluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-hydroxy-4-(2,4,6-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances the compound’s binding affinity to active sites, influencing the enzyme’s activity. This interaction can inhibit or modify the enzyme’s function, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 1151240-88-8)
- Molecular Weight : 260.21 g/mol
- Density : 1.291 g/cm³
- Application: Key intermediate in synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor for antidiabetic drugs .
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8)
- Molecular Weight : 246.18 g/mol (methyl ester vs. ethyl ester).
- Application : Utilized in cascade reactions catalyzed by engineered enzymes (e.g., TR2E2) due to its smaller ester group, which improves catalytic efficiency (kcat: 3908 min⁻¹ for esterase activity) .
- Key Difference : The methyl ester reduces steric hindrance, favoring enzymatic hydrolysis over ethyl esters .
Fluorination vs. Other Substituents
Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1)
- Molecular Weight : 206.24 g/mol
- Density : 1.073 g/cm³
- Application : General precursor in organic synthesis; lacks fluorine atoms, making it less electron-deficient and less reactive in fluorophilic environments .
- Key Difference : The absence of fluorine substituents reduces metabolic stability and bioavailability compared to fluorinated analogs .
Ethyl 3-oxo-4-(p-tolyl)butanoate
Ester Group Variations
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate (CAS: 31419-99-5)
- Molecular Weight : 262.30 g/mol
- Application : Research applications in bulk chemical synthesis; trimethylphenyl substituents increase steric bulk, reducing solubility in polar solvents compared to fluorinated analogs .
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate (CAS: 123794-62-7)
- Molecular Weight : 296.32 g/mol
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorine Position Matters : The 2,4,6-trifluorophenyl group’s symmetry may hinder enzymatic recognition compared to the 2,4,5-isomer, which is preferred in transaminase-mediated syntheses .
- Ester Group Optimization: Methyl esters exhibit higher enzymatic turnover rates than ethyl esters due to reduced steric bulk, as demonstrated in TR2E2-catalyzed reactions .
- Electron-Deficient Scaffolds: Fluorinated analogs show enhanced metabolic stability and binding affinity in drug design compared to non-fluorinated counterparts .
Biological Activity
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate, a compound with significant potential in medicinal chemistry, is under investigation for its biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H11F3O3
- Molecular Weight : 260.21 g/mol
- CAS Number : 1151240-88-8
This compound features a trifluorophenyl group that enhances its lipophilicity, potentially improving membrane penetration and biological activity.
Target Enzymes
The primary biological activity of this compound is attributed to its interaction with various enzymes involved in metabolic pathways. It is believed to inhibit enzymes such as:
- Proteases
- Esterases
These interactions can disrupt critical biochemical processes, including the tricarboxylic acid (TCA) cycle and glycolysis, leading to altered energy production and metabolic flux .
Mode of Action
The compound's mechanism involves binding to the active sites of target enzymes, inhibiting their function. This inhibition can lead to downstream effects on cell metabolism and viability.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. Preliminary findings suggest that it exhibits significant antibacterial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.125 mg/ml against E. coli and Staphylococcus aureus.
This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound is also being studied for its anticancer properties. Research indicates that derivatives of similar compounds exhibit cytotoxic effects on cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through enzyme inhibition.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into this compound's potential applications:
Applications in Medicine and Industry
This compound has several applications:
- Medicinal Chemistry : It serves as a precursor in synthesizing pharmaceutical compounds targeting specific enzymes.
- Agrochemicals : Its properties may be harnessed in developing new agrochemical products.
- Research Applications : The compound is utilized in studying enzyme interactions and metabolic pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including condensation, oxidation, or esterification. For example:
- Step 1 : Condensation of 2,4,6-trifluorophenylacetic acid with ethyl acetoacetate under basic conditions (e.g., triethylamine in acetonitrile at 30–50°C for 8.5 hours) .
- Step 2 : Activation of intermediates using reagents like 1,1'-carbonyldiimidazole (CDI) to stabilize the β-keto ester moiety .
- Optimization : Catalysts (e.g., Lewis acids) and controlled temperatures (e.g., 60–65°C) enhance enantioselectivity and purity .
Contradictions exist in oxidation methods: Some protocols use potassium permanganate, while others prefer milder oxidants to preserve fluorinated aromatic stability .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies fluorine substitution patterns (e.g., distinguishing 2,4,6-trifluorophenyl from 2,4,5-substituted analogs) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHFO) and fragmentation patterns .
- Chromatography : HPLC or GC-MS monitors purity, especially for intermediates in drug synthesis (e.g., Sitagliptin precursors) .
Advanced Research Questions
Q. How can enantioselective synthesis of β-keto esters like this compound be achieved?
- Methodological Answer :
- Biocatalytic Methods : Transaminase PluriZyme variants (e.g., TR2E2) convert β-keto esters to chiral β-amino acids with >99% enantiomeric excess (e.e.) under mild conditions (pH 8.0–9.5, 60–65°C) .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts enable stereocontrol during ketone reduction or esterification .
Q. What computational strategies predict the reactivity of this compound in drug synthesis?
- Methodological Answer :
- DFT Calculations : Model electrophilic reactivity at the β-keto position, influenced by electron-withdrawing trifluorophenyl groups .
- Molecular Docking : Predict interactions with biological targets (e.g., dipeptidyl peptidase-4 in diabetes research) by analyzing steric and electronic complementarity .
Q. How does the trifluorophenyl substituent affect the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : The ester group hydrolyzes rapidly under alkaline conditions (pH >10), while the trifluorophenyl ring remains inert .
- Thermal Stability : Decomposition occurs above 150°C, with fluorinated byproducts detected via GC-MS .
Biological and Interaction Studies
Q. What is the evidence for this compound’s role in modulating enzyme activity?
- Methodological Answer :
- Inhibition Assays : Competitive inhibition of dipeptidyl peptidase-4 (DPP-4) was observed in vitro (IC ~50 µM), linked to structural mimicry of natural substrates .
- Metabolic Pathways : Acts as a precursor to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a Sitagliptin intermediate, via transaminase-catalyzed amination .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (N or Ar) to prevent ester hydrolysis or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to light to minimize photodegradation .
Comparative Structural Analysis
Q. How do structural analogs of this compound differ in reactivity and application?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
